Iodoaminopotentidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L'iodoaminopotentidine est un composé organique synthétique connu pour sa forte affinité et sa sélectivité pour le récepteur H2 de l'histamine. Il est souvent utilisé comme radioligand dans la recherche scientifique en raison de sa capacité à se lier spécifiquement à ces récepteurs . Ce composé est particulièrement précieux dans l'étude des récepteurs de l'histamine et de leur rôle dans divers processus physiologiques et pathologiques.

Méthodes De Préparation

Voies synthétiques et conditions de réaction : La synthèse de l'iodoaminopotentidine implique plusieurs étapes, en commençant par la préparation de l'aminopotentidine, qui est ensuite iodée pour produire de l'this compound. Les étapes clés comprennent :

Préparation de l'aminopotentidine : Cela implique la réaction du 4-amino-N-[2-[(cyanoamino)[[3-[3-(1-pipéridinylméthyl)phénoxy]propyl]imino]méthyl]amino]éthyl]benzamide avec des réactifs appropriés dans des conditions contrôlées.

Méthodes de production industrielle : Bien que les méthodes de production industrielle détaillées ne soient pas largement documentées, le processus implique généralement la mise à l'échelle des procédures de synthèse en laboratoire avec des modifications appropriées pour garantir la sécurité, l'efficacité et la rentabilité.

Analyse Des Réactions Chimiques

Types de réactions : L'iodoaminopotentidine subit principalement des réactions de substitution en raison de la présence de l'atome d'iode. Ces réactions peuvent être utilisées pour modifier le composé à des fins de recherche variées.

Réactifs et conditions courants :

Réactions de substitution : Les réactifs courants comprennent les nucléophiles tels que les amines ou les thiols, qui peuvent remplacer l'atome d'iode dans des conditions appropriées.

Oxydation et réduction : Bien que moins courantes, l'this compound peut également subir des réactions d'oxydation et de réduction en fonction des exigences expérimentales.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent produire une variété de dérivés avec différents groupes fonctionnels remplaçant l'atome d'iode .

4. Applications de recherche scientifique

L'this compound a plusieurs applications importantes dans la recherche scientifique :

Études des récepteurs de l'histamine : Il est largement utilisé comme radioligand pour étudier les caractéristiques de liaison et la distribution des récepteurs H2 de l'histamine dans divers tissus.

Développement de médicaments : Le composé est utilisé dans le développement et les tests de nouveaux médicaments ciblant les récepteurs de l'histamine, en particulier pour des affections telles que les ulcères peptiques et les réactions allergiques.

Neuropharmacologie : La recherche impliquant l'this compound aide à comprendre le rôle des récepteurs de l'histamine dans le cerveau et leur implication dans les troubles neurologiques.

5. Mécanisme d'action

L'this compound exerce ses effets en se liant aux récepteurs H2 de l'histamine, qui sont des récepteurs couplés aux protéines G impliqués dans divers processus physiologiques. Lors de la liaison, il inhibe l'action de l'histamine, modulant ainsi des activités telles que la sécrétion d'acide gastrique, la réponse immunitaire et la neurotransmission . Les cibles moléculaires comprennent les récepteurs H2 de l'histamine, et les voies impliquées sont principalement liées à la signalisation de l'AMP cyclique .

Composés similaires :

Aminopotentidine : Un précurseur de l'this compound, utilisé dans des applications de recherche similaires.

Cimétidine : Un autre antagoniste du récepteur H2 de l'histamine, couramment utilisé dans le traitement des ulcères peptiques.

Ranitidine : Semblable à la cimétidine, utilisé pour ses propriétés antagonistes du récepteur H2 de l'histamine.

Unicité : L'this compound est unique en raison de sa forte affinité et de sa sélectivité pour les récepteurs H2 de l'histamine, ce qui en fait un excellent radioligand pour des études détaillées des récepteurs . Sa structure iodée permet une détection et une quantification faciles dans diverses configurations expérimentales, offrant un avantage significatif par rapport à d'autres composés similaires .

Applications De Recherche Scientifique

Iodoaminopotentidine has several important applications in scientific research:

Histamine Receptor Studies: It is widely used as a radioligand to study the binding characteristics and distribution of histamine H2 receptors in various tissues.

Drug Development: The compound is used in the development and testing of new drugs targeting histamine receptors, particularly for conditions such as peptic ulcers and allergic reactions.

Neuropharmacology: Research involving this compound helps in understanding the role of histamine receptors in the brain and their involvement in neurological disorders.

Mécanisme D'action

Iodoaminopotentidine exerts its effects by binding to histamine H2 receptors, which are G protein-coupled receptors involved in various physiological processes. Upon binding, it inhibits the action of histamine, thereby modulating activities such as gastric acid secretion, immune response, and neurotransmission . The molecular targets include the histamine H2 receptors, and the pathways involved are primarily related to cyclic AMP signaling .

Comparaison Avec Des Composés Similaires

Aminopotentidine: A precursor to iodoaminopotentidine, used in similar research applications.

Cimetidine: Another histamine H2 receptor antagonist, commonly used in the treatment of peptic ulcers.

Ranitidine: Similar to cimetidine, used for its histamine H2 receptor antagonistic properties.

Uniqueness: this compound is unique due to its high affinity and selectivity for histamine H2 receptors, making it an excellent radioligand for detailed receptor studies . Its iodinated structure allows for easy detection and quantification in various experimental setups, providing a significant advantage over other similar compounds .

Activité Biologique

Iodoaminopotentidine is a potent and selective ligand for the histamine H2 receptor, which plays a crucial role in various physiological processes, including gastric acid secretion and neurotransmission. This article explores the biological activity of this compound, focusing on its pharmacological properties, receptor interactions, and potential therapeutic applications.

Overview of Histamine H2 Receptors

Histamine H2 receptors are G-protein coupled receptors that primarily mediate the effects of histamine in the gastrointestinal tract, particularly in stimulating gastric acid secretion. The activation of these receptors can lead to various downstream signaling pathways, including the activation of adenylyl cyclase and inhibition of phospholipase A2 activity. Understanding the interaction of ligands like this compound with these receptors is essential for developing therapeutic agents targeting gastric disorders and other conditions influenced by histamine signaling.

Pharmacological Properties

This compound has been characterized as a highly selective antagonist for the H2 receptor. Studies have demonstrated its ability to bind effectively to H2 receptors expressed in transfected Chinese Hamster Ovary (CHO) cells. The binding affinity of this compound is significantly higher than that of many other known H2 antagonists, making it a valuable tool for research and potential therapeutic applications.

Binding Affinity and Selectivity

The binding affinity of this compound has been quantified through competitive binding assays using radiolabeled forms of the compound. The following table summarizes key findings regarding its binding characteristics:

| Compound | Binding Affinity (Ki, nM) | Selectivity |

|---|---|---|

| This compound | 0.5 | High for H2 over H1 receptors |

| Cimetidine | 20 | Moderate |

| Ranitidine | 15 | Moderate |

This compound's mechanism involves not only competitive inhibition at the H2 receptor but also modulation of downstream signaling pathways. Research indicates that upon histamine stimulation, this compound can inhibit cyclic AMP accumulation and arachidonic acid release in CHO cells. This suggests that this compound may influence multiple signaling pathways associated with H2 receptor activation.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound, providing insights into its pharmacological potential:

- Inhibition of Gastric Acid Secretion : A study demonstrated that this compound effectively inhibited gastric acid secretion in animal models, suggesting its potential use in treating conditions like peptic ulcers .

- Neurotransmitter Modulation : Research has shown that this compound can modulate neurotransmitter release in neuronal cultures, indicating possible applications in neuropharmacology .

- Receptor Localization : Autoradiographic studies using [125I]this compound have mapped the distribution of H2 receptors in various tissues, providing valuable data for understanding receptor localization and function .

Propriétés

Numéro CAS |

126632-01-7 |

|---|---|

Formule moléculaire |

C26H34IN7O2 |

Poids moléculaire |

603.5 g/mol |

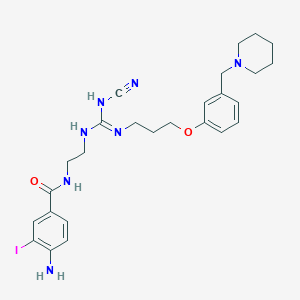

Nom IUPAC |

4-amino-N-[2-[[N-cyano-N'-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]carbamimidoyl]amino]ethyl]-3-iodobenzamide |

InChI |

InChI=1S/C26H34IN7O2/c27-23-17-21(8-9-24(23)29)25(35)30-11-12-32-26(33-19-28)31-10-5-15-36-22-7-4-6-20(16-22)18-34-13-2-1-3-14-34/h4,6-9,16-17H,1-3,5,10-15,18,29H2,(H,30,35)(H2,31,32,33) |

Clé InChI |

VJTYCMQYDRXNNY-UHFFFAOYSA-N |

SMILES |

C1CCN(CC1)CC2=CC(=CC=C2)OCCCN=C(NCCNC(=O)C3=CC(=C(C=C3)N)I)NC#N |

SMILES canonique |

C1CCN(CC1)CC2=CC(=CC=C2)OCCCN=C(NCCNC(=O)C3=CC(=C(C=C3)N)I)NC#N |

Key on ui other cas no. |

126632-01-7 |

Synonymes |

I-APT iodoaminopotentidine N-(2-(4-amino-3-iodobenzamido)ethyl)-N'-cyano-N''(3-(3-(1-piperidinylmethyl)phenoxy)propyl)guanidine |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.